molecular formula C10H8N2O4 B179587 4-(methylamino)-3-nitro-2H-chromen-2-one CAS No. 50527-26-9

4-(methylamino)-3-nitro-2H-chromen-2-one

Cat. No.: B179587
CAS No.: 50527-26-9
M. Wt: 220.18 g/mol
InChI Key: YEMWREDUHDSXOD-UHFFFAOYSA-N
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Description

4-(methylamino)-3-nitro-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various medicinal and industrial applications. The addition of a 4-methylamino and 3-nitro group to the coumarin structure enhances its chemical properties, making it a compound of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylamino)-3-nitro-2H-chromen-2-one typically involves the nitration of a coumarin derivative followed by the introduction of a methylamino group. One common method is the nitration of 4-methylaminocoumarin using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration and subsequent methylation steps are carefully monitored to ensure consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methylamino)-3-nitro-2H-chromen-2-one is unique due to the presence of both the methylamino and nitro groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

50527-26-9

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

4-(methylamino)-3-nitrochromen-2-one

InChI

InChI=1S/C10H8N2O4/c1-11-8-6-4-2-3-5-7(6)16-10(13)9(8)12(14)15/h2-5,11H,1H3

InChI Key

YEMWREDUHDSXOD-UHFFFAOYSA-N

SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Key on ui other cas no.

50527-26-9

Origin of Product

United States

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